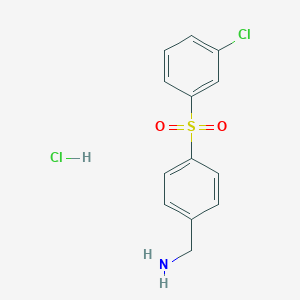
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H13Cl2NO2S It is known for its unique structure, which includes a sulfonyl group attached to a phenyl ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzenesulfonyl chloride and 4-aminobenzylamine.
Reaction: The 3-chlorobenzenesulfonyl chloride is reacted with 4-aminobenzylamine in the presence of a base such as triethylamine. This reaction forms the intermediate (4-((3-chlorophenyl)sulfonyl)phenyl)methanamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methanamine group can interact with receptors or other biomolecules, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-((3-Bromophenyl)sulfonyl)phenyl)methanamine hydrochloride
- (4-((3-Fluorophenyl)sulfonyl)phenyl)methanamine hydrochloride
- (4-((3-Methylphenyl)sulfonyl)phenyl)methanamine hydrochloride
Uniqueness
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C13H13Cl2NO2S |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)sulfonylphenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H12ClNO2S.ClH/c14-11-2-1-3-13(8-11)18(16,17)12-6-4-10(9-15)5-7-12;/h1-8H,9,15H2;1H |
InChI Key |
NTPYPNHECDLGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


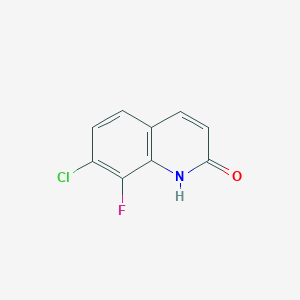
![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)

![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)
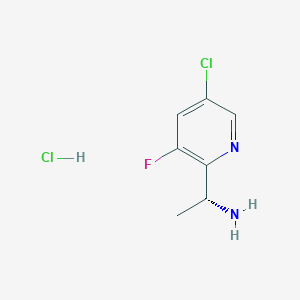
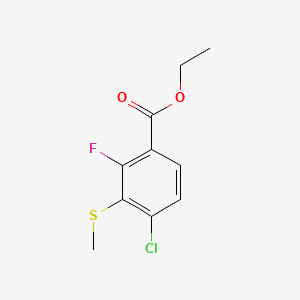
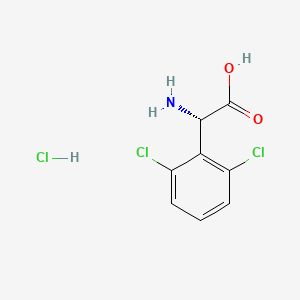


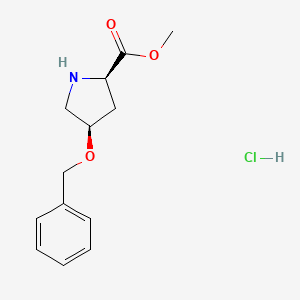
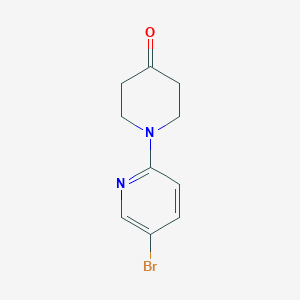
![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)
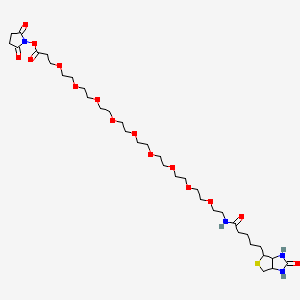
![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
